molecular formula C6H6NNaO2S B13668878 Sodium 6-methylpyridine-2-sulfinate

Sodium 6-methylpyridine-2-sulfinate

Cat. No.: B13668878
M. Wt: 179.17 g/mol
InChI Key: HEJRAYQUVGSDGK-UHFFFAOYSA-M
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Description

Sodium 6-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in enabling Suzuki-Miyaura cross-coupling reactions with aryl halides, which are essential in the synthesis of diverse pyridine derivatives . This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 6-methylpyridine-2-sulfinate can be synthesized through various methods. One common approach involves the reaction of 6-methylpyridine-2-sulfinic acid with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The process often includes purification steps such as recrystallization to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methylpyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 6-methylpyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-methylpyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which allows for efficient coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 6-methylpyridine-2-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, offering advantages over other sulfinates in terms of yield and selectivity .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;6-methylpyridine-2-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

HEJRAYQUVGSDGK-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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